molecular formula C12H14O2 B6617121 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 91495-96-4

5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B6617121
CAS No.: 91495-96-4
M. Wt: 190.24 g/mol
InChI Key: VDJWDDUMWDXSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H14O2 It is a derivative of naphthalene, characterized by the presence of a carboxylic acid group and a methyl group on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1-aryl-pent-4-ene, using concentrated sulfuric acid.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of naphthalene derivatives. The process requires specific conditions, including elevated temperatures and pressures, as well as the presence of a suitable catalyst, such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 5-methyl-1,2,3,4-tetrahydronaphthalene-1,2-dione, while reduction can produce 5-methyl-1,2,3,4-tetrahydronaphthalene-1-methanol.

Scientific Research Applications

5-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, as a precursor to protease inhibitors, it binds to the active site of proteases, blocking their activity and preventing the breakdown of proteins. The pathways involved in its action depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications.

Properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2,4,6,11H,3,5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJWDDUMWDXSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC(C2=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.